Prostaglandin F1alpha-d9

概要

説明

プロスタグランジン F1α-d9は、プロスタグランジン F1αの重水素標識体です。プロスタグランジンは、20個の炭素原子からなる不飽和脂肪酸のグループです。当初は精液で発見されましたが、さまざまな生理学的プロセスに不可欠な役割を果たしています。プロスタグランジン F1α-d9は、研究や医薬品開発のための貴重なツールとして役立ちます .

2. 製法

プロスタグランジン F1α-d9の合成経路には、プロスタグランジン F1αの構造に重水素原子を組み込むことが含まれます。これらの標識化合物は、医薬品開発中にトレーサーとして頻繁に使用されます。残念ながら、プロスタグランジン F1α-d9の具体的な工業生産方法は、広く文書化されていません。

準備方法

The synthetic routes for Prostaglandin F1α-d9 involve incorporating deuterium atoms into the Prostaglandin F1α structure. These labeled compounds are often used as tracers during drug development. Unfortunately, specific industrial production methods for Prostaglandin F1α-d9 are not widely documented.

化学反応の分析

プロスタグランジン F1α-d9は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。これらの反応で使用される一般的な試薬と条件は、コンテキストに依存します。これらの反応から生成される主要な生成物は、特定の反応経路によって異なる場合があります。

4. 科学研究における用途

研究者は、いくつかの分野でプロスタグランジン F1α-d9を使用しています。

化学: 標識化化合物として、医薬品開発中の定量化研究に役立ちます。

生物学: 細胞応答と代謝経路を調査するためのツールとして役立ちます。

医学: その効果を理解することで、治療戦略を理解することができます。

産業: その用途は、製薬およびバイオテクノロジー研究にまで及びます。

科学的研究の応用

Pharmacological Applications

A. Cardiovascular Health

Prostaglandin F1alpha-d9 has been studied for its effects on cardiovascular function. It acts as a vasodilator and has been used in the management of pulmonary arterial hypertension. Research indicates that the pharmacokinetics and pharmacodynamics of prostaglandins can vary based on their structure, with this compound showing promise in clinical settings where vasodilation is beneficial .

B. Inflammatory Response

Prostaglandins are crucial mediators in the inflammatory process. This compound is involved in modulating inflammation, making it a target for therapeutic interventions in conditions such as arthritis and other inflammatory diseases. Studies have demonstrated that prostaglandins increase significantly in inflamed tissues, suggesting that this compound could be leveraged to mitigate inflammatory responses .

Metabolite Profiling and Biomarker Development

Recent studies have identified this compound as a potential biomarker for certain parasitic infections, specifically trichinellosis caused by Trichinella spiralis. In metabolomic analyses, 2,3-dinor-6-keto this compound was highlighted as a significant metabolite associated with the host's inflammatory response to the parasite . This finding opens avenues for developing novel diagnostic tools and therapeutic strategies targeting parasitic infections.

A. Case Study: Epoprostenol and this compound

A detailed examination of epoprostenol (a related prostacyclin) showed that its metabolite 6-keto-prostaglandin F1alpha closely correlates with hemodynamic effects in patients with pulmonary arterial hypertension. This study emphasizes the relevance of prostaglandins in cardiovascular therapy and highlights the potential of this compound as a similar therapeutic agent .

B. Case Study: Trichinella spiralis Metabolomics

In a recent study focusing on Trichinella spiralis, researchers identified key metabolic pathways involving this compound that could serve as targets for new treatments against trichinellosis. The study's findings suggest that monitoring levels of this prostaglandin could aid in diagnosing infections and assessing treatment efficacy .

Data Tables

The following tables summarize key findings related to this compound applications:

作用機序

プロスタグランジン F1α-d9は、特定の分子標的とシグナル伝達経路と相互作用することで、その効果を発揮します。その正確なメカニズムを解明するためには、さらなる研究が必要です。

類似化合物との比較

生物活性

Prostaglandin F1alpha-d9 (PGF1α-d9) is a synthetic derivative of prostaglandin F1alpha (PGF1α), a bioactive lipid mediator involved in various physiological processes. Understanding the biological activity of PGF1α-d9 is crucial for its potential therapeutic applications, particularly in reproductive biology and cardiovascular health. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of PGF1α-d9's biological activities.

PGF1α-d9 is characterized by the incorporation of deuterium at specific positions in the prostaglandin structure, which enhances its stability and metabolic profiling without significantly altering its biological activity. It is synthesized through the cyclooxygenase (COX) pathway from dihomo-γ-linolenic acid (DGLA) and exhibits similar receptor interactions as its parent compound PGF1α.

Biological Functions

Vasodilation and Vascular Effects

- PGF1α-d9 has been shown to induce vasodilation, which can be beneficial in managing conditions like hypertension. Studies indicate that it can lower blood pressure by relaxing vascular smooth muscle cells through the activation of specific receptors .

Reproductive Health

- In reproductive biology, PGF1α-d9 acts as a priming pheromone in male Atlantic salmon, enhancing reproductive behaviors at concentrations as low as M. This suggests a role in signaling mechanisms during mating .

Neuroprotective Effects

- Research indicates that PGF1α-d9 may possess neuroprotective properties. It has been implicated in reducing neuronal apoptosis and promoting cell survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

PGF1α-d9 exerts its effects primarily through binding to specific G-protein coupled receptors (GPCRs), leading to downstream signaling pathways that mediate various physiological responses. The activation of these receptors triggers intracellular cascades involving cyclic AMP (cAMP) and calcium ions, which are pivotal in regulating vascular tone and reproductive functions.

Study 1: Vascular Response

A comparative study evaluated the vasodepressor effects of PGF1α-d9 against other prostaglandins such as prostacyclin and PGE2 in animal models. Results demonstrated that PGF1α-d9 effectively reduced blood pressure with a potency comparable to prostacyclin, indicating its potential use in managing cardiovascular disorders .

Study 2: Reproductive Behavior

In an experimental setup involving Atlantic salmon, PGF1α-d9 was administered to assess its impact on mating behavior. The findings confirmed that exposure to PGF1α-d9 significantly increased courtship activities, suggesting its role as a signaling molecule in fish reproduction .

Data Summary

| Property | PGF1α | PGF1α-d9 |

|---|---|---|

| Molecular Weight | 354.49 g/mol | 363.49 g/mol |

| CAS Number | 1542166-81-3 | 1542166-81-3 |

| Receptor Interaction | Yes | Yes |

| Vasodilatory Effect | Moderate | Strong |

| Reproductive Role | Priming pheromone | Priming pheromone |

特性

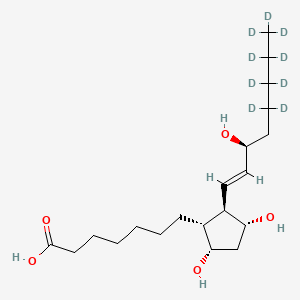

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-XNRKUTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。